2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine is a heterocyclic compound that features a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminothiophenol with methoxy-substituted isothiocyanates under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions might convert it into corresponding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-1,3-benzothiazole: Similar structure but lacks the imino group.
2-Imino-1,3-benzothiazole: Similar core structure but lacks the methoxy group.
Uniqueness
2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine is unique due to the presence of both the imino and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups might confer unique properties compared to other benzothiazole derivatives.
Properties
CAS No. |
61073-21-0 |
---|---|
Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-imino-4-methoxy-1,3-benzothiazol-3-amine |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)11(10)8(9)13-6/h2-4,9H,10H2,1H3 |
InChI Key |
QVXJJLKDAKPHFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.